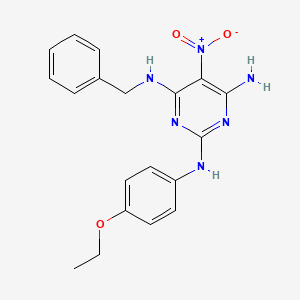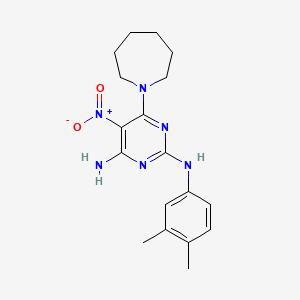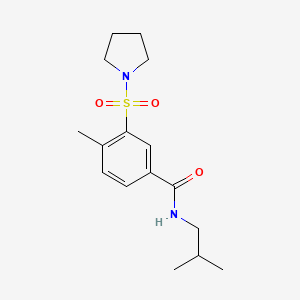![molecular formula C18H28N4O4S B12479067 N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an ethoxyphenyl group, a piperidinylidene moiety, and a methanesulfonamide group, making it a subject of interest for researchers.
準備方法
The synthesis of N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidinylidene Intermediate: The starting material, 1-methylpiperidine, undergoes a reaction with hydrazine to form the piperidinylidene intermediate.
Coupling with Ethoxyphenyl Group: The intermediate is then coupled with 4-ethoxyphenyl isocyanate under controlled conditions to form the desired product.
Methanesulfonamide Addition: Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
化学反応の分析
N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: It is used in studies investigating cellular signaling pathways and receptor interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to modulate receptor activity and influence signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can be compared with similar compounds such as:
Ketotifen: An organic heterotricyclic compound with a similar piperidinylidene group, used as an anti-asthmatic drug.
N-(4-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide: A related compound with a similar ethoxyphenyl group, studied for its chemical properties.
The uniqueness of N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H28N4O4S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]propanamide |
InChI |
InChI=1S/C18H28N4O4S/c1-5-26-17-8-6-16(7-9-17)22(27(4,24)25)14(2)18(23)20-19-15-10-12-21(3)13-11-15/h6-9,14H,5,10-13H2,1-4H3,(H,20,23) |
InChIキー |
XKNAKWVPXPNOKK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NN=C2CCN(CC2)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479011.png)

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)

![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)

![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12479052.png)


